Cas no 1060285-17-7 (1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea)
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea Chemical and Physical Properties
Names and Identifiers
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- 1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea
- VU0633621-1
- 1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea
- 1060285-17-7
- AKOS024495338
- F5075-4814
- 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
- 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
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- Inchi: 1S/C14H11FN4O2S/c1-8-11(12(20)19-5-6-22-14(19)16-8)18-13(21)17-10-4-2-3-9(15)7-10/h2-7H,1H3,(H2,17,18,21)
- InChI Key: HAIKIRWOVKSLPY-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC(C)=C(C2=O)NC(NC1C=CC=C(C=1)F)=O
Computed Properties
- Exact Mass: 318.05867494g/mol
- Monoisotopic Mass: 318.05867494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 99.1Ų
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5075-4814-2μmol |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4814-5μmol |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4814-10μmol |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4814-20μmol |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4814-1mg |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4814-2mg |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4814-3mg |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4814-4mg |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4814-5mg |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4814-10mg |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea |
1060285-17-7 | 10mg |
$79.0 | 2023-09-10 |
1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea
Introduction to 1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidin-6-yl}urea (CAS No. 1060285-17-7) and Its Applications in Modern Chemical Biology
The compound 1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidin-6-yl}urea (CAS No. 1060285-17-7) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel therapeutic agents. This heterocyclic urea derivative exhibits a unique structural framework that combines fluorine-containing aromatic rings with a thiazolo[3,2-a]pyrimidine core, making it a promising candidate for further investigation in drug discovery and molecular pharmacology.
The fluorophenyl moiety in the molecular structure is strategically positioned to modulate binding interactions with biological targets. Fluorine atoms are well-known for their ability to enhance metabolic stability and binding affinity, which are critical factors in the development of small-molecule drugs. The presence of a 7-methyl-5-oxo-5H-1,3thiazolo[3,2-a]pyrimidin scaffold provides additional opportunities for functionalization and derivatization, enabling the synthesis of structurally diverse analogs with tailored biological activities.
Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in cancer progression. The urea functional group serves as a hinge-binding motif, facilitating interactions with active sites of target proteins. This design principle has been successfully applied in the development of kinase inhibitors, which are among the most widely used classes of anticancer drugs. The combination of fluorine and thiazole derivatives in this compound suggests enhanced solubility and bioavailability, which are essential for effective drug delivery.
In vitro investigations have demonstrated that 1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo[3,2-a]pyrimidin}urea exhibits inhibitory activity against several kinases, including those implicated in tumor growth and metastasis. Notably, preliminary data indicate that it may selectively target tyrosine kinases, which are overexpressed in many solid tumors. The mechanism of action likely involves disruption of signaling pathways that promote cell proliferation and survival, thereby inhibiting cancer cell growth.
The thiazolo[3,2-a]pyrimidin core is particularly noteworthy for its structural versatility and biological relevance. Thiazole derivatives have long been recognized for their pharmacological properties, with numerous examples having been explored as antimicrobial, antiviral, and anticancer agents. The incorporation of a methyl group at the 7-position enhances the compound's lipophilicity while maintaining its ability to interact with biological targets. This balance is crucial for achieving optimal pharmacokinetic profiles in vivo.
Advances in computational chemistry have enabled the rational design of derivatives based on 1-(3-fluorophenyl)-3-{7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin}urea (CAS No. 1060285-17-7). Molecular docking studies have identified key interactions between this compound and its potential targets, providing insights into its binding mode and suggesting modifications that could improve potency and selectivity. These computational approaches are increasingly integral to modern drug discovery pipelines.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The introduction of fluorine atoms into aromatic rings demands precise control over reaction conditions to avoid unwanted side products. Similarly, the construction of the thiazolo[3,2-a]pyrimidine ring requires careful selection of reagents and catalysts to ensure high yield and purity. These synthetic challenges underscore the importance of robust methodologies in the production of advanced chemical entities.
Preclinical studies are currently underway to evaluate the safety and efficacy of this compound in animal models. Initial results are promising, with evidence suggesting that it can inhibit tumor growth without significant toxicity at therapeutic doses. These findings warrant further investigation into its potential as a novel therapeutic agent for human cancers. The collaboration between synthetic chemists and biologists is essential for translating laboratory discoveries into clinical applications.
The broader significance of this compound lies in its contribution to the growing library of heterocyclic ureas with pharmaceutical potential. Urea-based inhibitors have shown considerable success in targeting enzymes such as kinases and proteases, which play critical roles in various diseases. By leveraging structural motifs like those found in 1-(3-fluorophenyl)-3-{7-methyl-thiazolo[3,2-a]pyrimidin}urea, researchers can continue to develop innovative molecules that address unmet medical needs.
Future directions may include exploring analogs with modified substitution patterns or alternative heterocyclic cores to optimize biological activity. Additionally, investigating prodrug formulations could enhance delivery systems for this class of compounds. The integration of machine learning techniques into drug discovery promises to accelerate these efforts by predicting novel structures with desired properties.
In conclusion,1-(3-fluorophenyl)-3-{7-methyl-thiazolo[3,2-a]pyrimidin}urea (CAS No. 1060285-17-7) exemplifies how strategic molecular design can yield promising candidates for therapeutic intervention. Its unique structural features offer advantages in terms of metabolic stability and target interaction affinity, positioning it as a valuable asset in ongoing research efforts within chemical biology and oncology drug development.
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